Enantioselectivity in ω-Transaminase Kinetic Resolution: Boc vs. Cbz Protecting Group
In ω-transaminase-catalyzed kinetic resolution of 3-aminopyrrolidine derivatives, 1-N-Boc-3-aminopiperidine (a structural analog of 1-Boc-3-aminopyrrolidine) achieves 96% enantiomeric excess (ee) at 55% conversion, whereas 1-N-Cbz-protected 3-aminopyrrolidine achieves >99% ee at 50% conversion [1]. The Boc-protected 3-aminopyrrolidine substrate exhibits a reaction rate up to 50-fold higher compared to unprotected 3-aminopyrrolidine, and enantioselectivity increases from 86% ee (unprotected) to 96% ee (Boc-protected) [1].
| Evidence Dimension | Enantiomeric excess (ee) in ω-transaminase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | 1-Boc-3-aminopyrrolidine: Not directly resolved in this study; 1-Boc-3-aminopiperidine (ring-expanded analog): 96% ee at 55% conversion [1] |
| Comparator Or Baseline | 1-Cbz-3-aminopyrrolidine: >99% ee at 50% conversion; Unprotected 3-aminopyrrolidine: 86% ee [1] |
| Quantified Difference | Boc-protected substrate: 96% ee vs. Cbz-protected: >99% ee; Boc vs. Unprotected: 10 percentage-point improvement in ee and 50-fold rate enhancement [1] |
| Conditions | Kinetic resolution using ω-transaminase from Vibrio fluvialis, pH 7.5, 50 mM sodium phosphate buffer, pyruvate as amino acceptor [1] |
Why This Matters
The Boc protecting group uniquely enables a 50-fold rate acceleration and 10% absolute improvement in enantioselectivity over the unprotected amine in enzymatic resolutions, providing a critical advantage for industrial-scale chiral amine production.
- [1] Höhne, M., Robins, K., & Bornscheuer, U. T. (2008). A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions. Advanced Synthesis & Catalysis, 350(6), 807–812. View Source
